molecular formula C4H10FNO2S B13260031 N-tert-butylsulfamoyl fluoride

N-tert-butylsulfamoyl fluoride

Cat. No.: B13260031
M. Wt: 155.19 g/mol
InChI Key: BMASTRMOAZNBKF-UHFFFAOYSA-N
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Description

N-tert-butylsulfamoyl fluoride is an organofluorine compound that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a sulfamoyl fluoride group attached to a tert-butyl group, making it a valuable reagent in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butylsulfamoyl fluoride can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with sulfuryl fluoride. The reaction typically occurs under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylsulfamoyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of tert-butylamine and sulfuryl fluoride.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides, amines, and thiols. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to enhance the reactivity of the nucleophiles .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with alkoxides yield alkyl sulfamates, while reactions with amines produce sulfonamides.

Scientific Research Applications

N-tert-butylsulfamoyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-tert-butylsulfamoyl fluoride exerts its effects involves the interaction of the sulfamoyl fluoride group with target molecules. The fluoride group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound can interact with enzymes and other biological molecules, inhibiting their activity by forming stable complexes with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a tert-butyl group and a sulfamoyl fluoride moiety, which imparts distinct reactivity and stability

Properties

Molecular Formula

C4H10FNO2S

Molecular Weight

155.19 g/mol

IUPAC Name

N-tert-butylsulfamoyl fluoride

InChI

InChI=1S/C4H10FNO2S/c1-4(2,3)6-9(5,7)8/h6H,1-3H3

InChI Key

BMASTRMOAZNBKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)F

Origin of Product

United States

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